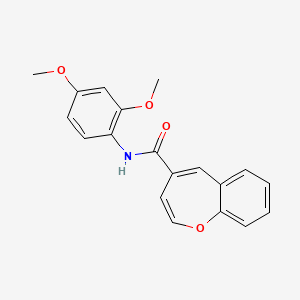

N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core—a seven-membered oxepine ring fused to a benzene moiety—with a carboxamide group at position 4. The amide nitrogen is substituted with a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties. The dimethoxy substituents may enhance lipid solubility and mimic catechol-like structures, suggesting possible applications in targeting neurotransmitter receptors.

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-15-7-8-16(18(12-15)23-2)20-19(21)14-9-10-24-17-6-4-3-5-13(17)11-14/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHSEDPMUFBGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzoxepine ring .

Applications De Recherche Scientifique

Medicinal Chemistry

- Pharmaceutical Development : The compound is being explored for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anticancer and antimicrobial properties.

- Mechanism of Action : It interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction is crucial for its potential use in drug development.

Biological Research

- Biochemical Assays : N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is utilized in assays to study enzyme interactions and cellular processes.

- Cytotoxicity Studies : Research has demonstrated its efficacy against cancer cells, particularly murine P388 leukemia cells, where it induces apoptosis effectively.

Materials Science

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex organic molecules, including polymers and liquid crystals.

- Chemical Reactions : It undergoes various reactions such as oxidation and substitution, which can lead to derivatives with enhanced properties.

Cytotoxicity Against Cancer Cells

A study tested N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide against murine P388 leukemia cells. The results indicated that the compound effectively induced apoptosis at concentrations lower than 10 nM, showcasing its potential as an anticancer agent.

Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics. This suggests that it could be developed into a new class of antimicrobial agents.

Mécanisme D'action

The mechanism by which N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparaison Avec Des Composés Similaires

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.

- Key Differences : The target compound’s benzoxepine core offers a larger, more flexible ring system compared to Rip-B’s simple benzamide scaffold. The 2,4-dimethoxy substitution pattern in the target may alter electronic effects (e.g., resonance donation) versus Rip-B’s 3,4-dimethoxy group, which is sterically bulkier.

- Synthesis : Rip-B is synthesized via direct amide coupling between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . The target compound likely requires a multistep synthesis involving benzoxepine formation followed by amidation.

- Physicochemical Properties : Rip-B has a melting point of 90°C and moderate hydrophobicity due to the dimethoxy groups. The benzoxepine core in the target compound may increase molecular weight (~350–400 g/mol) and reduce crystallinity compared to Rip-B (MW: 299.34 g/mol) .

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

- Core Structure: Cyclopropane ring with a carboxamide and 4-methoxyphenoxy group.

- The 4-methoxyphenoxy group in this compound is an ether linkage, whereas the target compound’s 2,4-dimethoxyphenyl is directly attached via an amide bond.

- Synthesis: Prepared via phenolic coupling to a cyclopropane precursor (78% yield, dr 23:1) . The target compound’s synthesis would avoid cyclopropane strain, possibly improving scalability.

Heterocyclic Amide Derivatives

Benzothiazole-2-yl Acrylamides (EP 3 348 550A1)

- Core Structure : Benzothiazole linked to acrylamide or diphenylacetamide groups.

- Key Differences : The benzothiazole moiety is a bicyclic aromatic system with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding. In contrast, the benzoxepine’s oxygen atom may engage in weaker polar interactions. Substitutents like 3-chlorophenyl or diphenyl groups in these analogues increase steric bulk compared to the target compound’s dimethoxyphenyl group .

- Biological Implications : Benzothiazoles are associated with anticancer and antimicrobial activity. The target compound’s benzoxepine core may prioritize different biological targets, such as central nervous system receptors.

Penicillin Derivatives (Benzathine Benzylpenicillin)

- Core Structure : β-lactam antibiotic with a dibenzylethylenediamine salt.

- Key Differences: While structurally unrelated, this compound highlights the role of amide bonds in drug stability.

Data Tables

Table 2. Hypothetical Physicochemical Properties

Activité Biologique

N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzoxepine core with a dimethoxyphenyl substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 299.32 g/mol. The presence of methoxy groups enhances its solubility and may influence its biological activity.

Synthesis

The synthesis of N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions, including the formation of the benzoxepine nucleus followed by amide coupling. Various synthetic methodologies have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that benzoxepines exhibit significant anticancer activity. A study demonstrated that derivatives similar to N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide showed cytotoxic effects against various cancer cell lines, including colon and lung carcinoma. The compound's IC50 values were reported to be below 10 nM for some analogs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anti-inflammatory Effects

N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has shown promise in reducing inflammation in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially influencing pathways related to pain and mood disorders .

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving the testing of benzoxepine derivatives against murine P388 leukemia cells highlighted the efficacy of N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide in inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values lower than those of traditional antibiotics .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.32 g/mol |

| Anticancer IC50 | < 10 nM for several analogs |

| Antimicrobial MIC | Effective against S. aureus and E. coli |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.